4-[Benzyl(phenylsulfonyl)amino]benzoic acid
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Overview
Description
4-[Benzyl(phenylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C20H17NO4S It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a benzyl(phenylsulfonyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(phenylsulfonyl)amino]benzoic acid typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with benzyl chloride in the presence of a base to form 4-benzylamino benzoic acid. This intermediate is then reacted with phenylsulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve optimizing the reaction conditions for higher yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[Benzyl(phenylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: H2/Pd
Nucleophiles: Various nucleophiles depending on the desired substitution product
Major Products
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
4-[Benzyl(phenylsulfonyl)amino]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[Benzyl(phenylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects . The exact molecular pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(Phenylsulfonyl)amino]benzoic acid: Similar structure but lacks the benzyl group.
4-Aminobenzoic acid: Basic structure without the sulfonyl and benzyl groups.
Benzoic acid: Parent compound without any substitutions.
Uniqueness
4-[Benzyl(phenylsulfonyl)amino]benzoic acid is unique due to the presence of both benzyl and phenylsulfonyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C20H17NO4S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[benzenesulfonyl(benzyl)amino]benzoic acid |
InChI |
InChI=1S/C20H17NO4S/c22-20(23)17-11-13-18(14-12-17)21(15-16-7-3-1-4-8-16)26(24,25)19-9-5-2-6-10-19/h1-14H,15H2,(H,22,23) |
InChI Key |
YHSUPKGYOKVJGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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